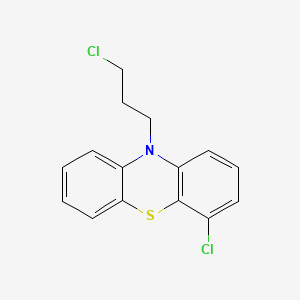
4-Chloro-10-(3-chloropropyl)-10H-phenothiazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Chloro-10-(3-chloropropyl)-10H-phenothiazine is a member of the phenothiazine family, which is a class of organic compounds known for their broad range of applications in the medical, agricultural, and industrial fields. Phenothiazines are known for their ability to act as ligands, meaning they can bind to other molecules in order to form a new molecule. 4-Chloro-10-(3-chloropropyl)-10H-phenothiazine is an important member of this class of compounds, and it has a wide range of applications in scientific research, including synthesis, biochemical and physiological effects, and as a tool for studying the mechanism of action.
Applications De Recherche Scientifique
4-Chloro-10-(3-chloropropyl)-10H-phenothiazine has a wide range of applications in scientific research, including as a tool for studying the mechanism of action of drugs, as well as for studying biochemical and physiological effects. This compound has been used in studies of the effects of drugs on the nervous system, as well as in studies of the effects of drugs on the cardiovascular system. Additionally, 4-Chloro-10-(3-chloropropyl)-10H-phenothiazine has been used in studies of the effects of drugs on the immune system, and it has been used to study the effects of drugs on cancer cells.
Mécanisme D'action
4-Chloro-10-(3-chloropropyl)-10H-phenothiazine is a ligand, meaning that it is capable of binding to other molecules in order to form a new molecule. This compound binds to a variety of molecules, including proteins, enzymes, and receptors. The binding of this compound to these molecules can affect the activity of the molecules, and this can lead to changes in the biochemical and physiological effects of the compounds.
Biochemical and Physiological Effects
4-Chloro-10-(3-chloropropyl)-10H-phenothiazine has been found to have a variety of biochemical and physiological effects. The compound has been found to have anti-inflammatory, analgesic, and antipyretic effects. Additionally, the compound has been found to have anticonvulsant, anxiolytic, and antidepressant effects. The compound has also been found to have an effect on the cardiovascular system, as it can reduce blood pressure and heart rate.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 4-Chloro-10-(3-chloropropyl)-10H-phenothiazine in laboratory experiments is its low cost. Additionally, this compound is relatively easy to synthesize and is readily available in the laboratory. However, the compound is not very stable, and it can degrade over time. Additionally, the compound can be toxic if not handled properly, and it can cause skin and eye irritation.
Orientations Futures
In the future, 4-Chloro-10-(3-chloropropyl)-10H-phenothiazine may be used to study the effects of drugs on a variety of diseases, including cancer, autoimmune diseases, and neurological diseases. Additionally, this compound may be used to study the effects of drugs on the immune system, as well as the effects of drugs on the cardiovascular system. The compound may also be used to study the effects of drugs on the nervous system, as well as the effects of drugs on the endocrine system. Finally, this compound may be used to study the effects of drugs on the reproductive system.
Méthodes De Synthèse
4-Chloro-10-(3-chloropropyl)-10H-phenothiazine can be synthesized via a two-step process, beginning with the reaction of chloroacetyl chloride and phenothiazine. In the first step, the chloroacetyl chloride reacts with phenothiazine to form a chloroacetyl phenothiazine intermediate. In the second step, this intermediate is reacted with 3-chloropropanol to form 4-chloro-10-(3-chloropropyl)-10H-phenothiazine. This method of synthesis has been proven to be efficient and cost-effective for the production of this compound in a laboratory setting.
Propriétés
IUPAC Name |
4-chloro-10-(3-chloropropyl)phenothiazine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13Cl2NS/c16-9-4-10-18-12-6-1-2-8-14(12)19-15-11(17)5-3-7-13(15)18/h1-3,5-8H,4,9-10H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVYOJFATLGJYMC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N(C3=C(S2)C(=CC=C3)Cl)CCCCl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13Cl2NS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-10-(3-chloropropyl)-10H-phenothiazine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[3-Methyl-4-(2,2,2-trifluoroethoxy)-2-pyridinyl]methyl Lansoprazole-d4 Sulfide](/img/no-structure.png)
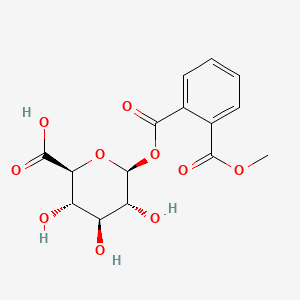
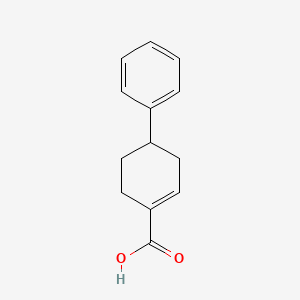
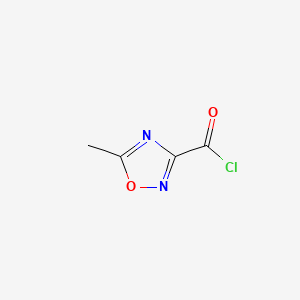
![5-[5-Chloro-3-(4-methylsulfonylphenyl)pyridin-2-yl]pyridine-2-carboxylic acid](/img/structure/B586077.png)
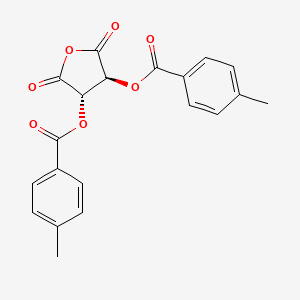
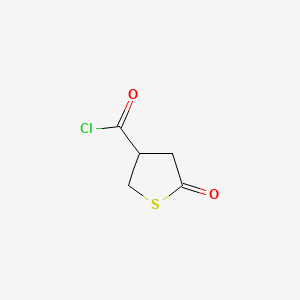
![N-[(3,4-Dimethoxy-2-pyridinyl)methyl] Pantoprazole Sulfide](/img/structure/B586091.png)
![N-[(3,4-Dimethoxy-2-pyridinyl)methyl] Pantoprazole Sulfone](/img/structure/B586092.png)